molecular formula C10H8FNO3 B6167890 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid CAS No. 1228945-79-6

6-fluoro-4-methoxy-1H-indole-2-carboxylic acid

Katalognummer: B6167890
CAS-Nummer: 1228945-79-6
Molekulargewicht: 209.17 g/mol
InChI-Schlüssel: FMYHJHUNKLAGJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-fluoro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Zukünftige Richtungen

Indole derivatives, including 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid, have immense potential for further exploration due to their diverse biological activities . They could be synthesized in a variety of ways and tested for a wide range of pharmacological activities. This makes them promising candidates for the development of new therapeutic agents.

Vorbereitungsmethoden

The synthesis of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound would involve the introduction of the fluoro and methoxy groups at the appropriate positions on the indole ring. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

6-fluoro-4-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-fluoro-4-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

6-fluoro-4-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves the introduction of a fluorine atom and a methoxy group onto an indole ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "4-methoxyindole", "fluorine gas", "sodium hydride", "carbon dioxide", "diethyl ether", "dimethylformamide", "chloroacetic acid", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "ethyl acetate", "water" ], "Reaction": [ "4-methoxyindole is reacted with fluorine gas in the presence of sodium hydride to yield 6-fluoro-4-methoxyindole.", "The resulting compound is then reacted with chloroacetic acid and triethylamine in dimethylformamide to yield 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid.", "The carboxylation reaction is carried out using carbon dioxide in the presence of N,N'-dicyclohexylcarbodiimide as a coupling agent.", "The product is then purified by extraction with ethyl acetate and washing with water." ] }

CAS-Nummer

1228945-79-6

Molekularformel

C10H8FNO3

Molekulargewicht

209.17 g/mol

IUPAC-Name

6-fluoro-4-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8FNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14)

InChI-Schlüssel

FMYHJHUNKLAGJB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC2=C1C=C(N2)C(=O)O)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.